

Check Availability & Pricing

# In-Depth Pharmacological Profile of (S)-Veliflapon (BAY X 1005): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**(S)-Veliflapon**, also known as BAY X 1005, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, **(S)-Veliflapon** effectively blocks the biosynthesis of leukotrienes, critical lipid mediators in inflammatory pathways. This technical guide provides a comprehensive overview of the pharmacological profile of **(S)-Veliflapon**, summarizing its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and clinical data. Detailed experimental methodologies for key assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

## Introduction

Leukotrienes are pro-inflammatory eicosanoids derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. They are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is initiated by the translocation of 5-LOX to the nuclear membrane, a process facilitated by the 5-lipoxygenase-activating protein (FLAP). **(S)-Veliflapon** (BAY X 1005) is a selective inhibitor of FLAP, representing a targeted therapeutic approach to modulate leukotriene-mediated inflammation.[1][2]



# **Mechanism of Action**

**(S)-Veliflapon** exerts its pharmacological effect by binding to FLAP, an 18-kDa integral membrane protein.[1] This binding event inhibits the normal function of FLAP, which is to facilitate the transfer of arachidonic acid to 5-lipoxygenase (5-LOX). Consequently, **(S)-Veliflapon** prevents the translocation of 5-LOX from the cytosol to the nuclear membrane, a critical step for the initiation of leukotriene biosynthesis.[1] This mechanism effectively shuts down the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [In-Depth Pharmacological Profile of (S)-Veliflapon (BAY X 1005): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388216#detailed-pharmacological-profiling-of-s-veliflapon-also-known-as-bay-x-1005]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.